![molecular formula C16H21N3O3S B5883261 ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate
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Overview
Description
Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 1,2,4-triazole, a heterocyclic organic compound that has been extensively studied for its biological activities. Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is synthesized using a straightforward method and has shown promising results in scientific research.
Mechanism of Action
The exact mechanism of action of Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood. However, it is believed to act by inhibiting the synthesis of essential biomolecules in the microorganisms, leading to their death. It has also been suggested that it may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been shown to have low toxicity and does not exhibit significant adverse effects in animal models. It has been found to be well-tolerated and safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate in lab experiments include its ease of synthesis, low toxicity, and broad-spectrum antimicrobial and antifungal activities. However, its limitations include its limited solubility in water and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate. These include:
1. Further studies to elucidate its mechanism of action and potential targets in microorganisms and cancer cells.
2. Investigation of its potential as a therapeutic agent for various infectious diseases and cancers.
3. Development of more efficient and scalable methods for its synthesis.
4. Exploration of its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
5. Investigation of its potential as a tool for studying the biology of microorganisms and cancer cells.
In conclusion, Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is a promising compound with potential applications in various fields, including medicine and biotechnology. Its ease of synthesis, low toxicity, and broad-spectrum activities make it an attractive candidate for further studies and development.
Synthesis Methods
Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate is synthesized using a one-pot reaction of ethyl acetoacetate, 4-ethoxybenzyl bromide, thiosemicarbazide, and sodium acetate in ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is purified using column chromatography. This method is relatively simple and yields high purity product.
Scientific Research Applications
Ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. It has shown promising results in inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been shown to reduce inflammation in animal models and exhibit cytotoxicity against cancer cells.
properties
IUPAC Name |
ethyl 2-[[5-[(4-ethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-4-21-13-8-6-12(7-9-13)10-14-17-18-16(19(14)3)23-11-15(20)22-5-2/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMXIYJYUCRLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N2C)SCC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(4-ethoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
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